Dronedarone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dronedarone N-Oxide is a derivative of dronedarone, a benzofuran-based antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone was developed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity. This compound, as an oxidized form of dronedarone, shares similar pharmacological properties but with distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, including temperature, solvent choice, and oxidant concentration, to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dronedarone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to dronedarone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Higher oxidized forms of dronedarone.
Reduction: Dronedarone.
Substitution: Derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
Dronedarone N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antiarrhythmic properties and potential benefits over dronedarone.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Dronedarone N-Oxide exerts its effects by modulating ion channels in cardiac cells. It inhibits sodium, potassium, and calcium channels, leading to the prolongation of the action potential and refractory period in myocardial tissue. This helps to restore normal sinus rhythm and prevent arrhythmias. The compound also exhibits antiadrenergic effects by blocking beta-adrenergic receptors, further contributing to its antiarrhythmic properties.
Comparison with Similar Compounds
Dronedarone N-Oxide is compared with other antiarrhythmic agents such as:
Amiodarone: Similar in structure but with iodine moieties that cause thyroid toxicity.
Sotalol: A beta-blocker with antiarrhythmic properties but different in its mechanism of action.
Dofetilide: A potassium channel blocker used for rhythm control in atrial fibrillation.
Uniqueness
This compound is unique due to its balanced profile of efficacy and reduced toxicity compared to amiodarone. Its lack of iodine moieties minimizes the risk of thyroid-related side effects, making it a safer alternative for long-term use.
Conclusion
This compound is a valuable compound in the field of antiarrhythmic therapy, offering a safer profile compared to its predecessors. Its synthesis, chemical reactivity, and applications in scientific research highlight its importance in both academic and industrial settings. Further studies on its mechanism of action and potential therapeutic benefits continue to expand our understanding of this compound.
Biological Activity
Dronedarone N-Oxide is a metabolite of the antiarrhythmic drug dronedarone, which is primarily used for the management of atrial fibrillation (AF) and atrial flutter. This article focuses on the biological activity of this compound, including its pharmacodynamics, safety profile, and clinical efficacy, supported by relevant data tables and case studies.
Overview of Dronedarone
Dronedarone is a non-iodinated benzofuran derivative designed to provide rhythm control in patients with AF while minimizing the side effects associated with its predecessor, amiodarone. It acts through multiple mechanisms, including the inhibition of potassium and sodium channels, calcium channels, and adrenergic receptors, which contribute to its antiarrhythmic properties .
Pharmacodynamics
This compound exhibits several pharmacodynamic properties that are crucial for its biological activity:
- Mechanism of Action : this compound primarily functions by prolonging the effective refractory period (ERP) in atrial tissues, thus reducing the likelihood of reentrant arrhythmias. It inhibits various ion currents including:
- Absorption and Metabolism : Following oral administration, dronedarone demonstrates a low systemic bioavailability due to extensive first-pass metabolism. The peak plasma concentration occurs within 3 to 6 hours post-administration . this compound is formed through hepatic metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 .
Safety Profile
The safety profile of this compound is a critical aspect of its clinical use. Clinical trials have reported various adverse effects associated with dronedarone, including:
- Hepatotoxicity : There are documented cases of hepatocellular injury in patients treated with dronedarone .
- Pulmonary Toxicities : Risks include interstitial lung disease and pneumonitis .
- Cardiovascular Effects : Dronedarone can decrease myocardial contractility and blood pressure without significantly affecting left ventricular ejection fraction .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of dronedarone in managing AF:
- ATHENA Trial : This pivotal trial showed that dronedarone significantly reduced cardiovascular hospitalization or death from any cause compared to placebo (HR: 0.76; 95% CI: 0.69–0.84) .
- DAFNE Trial : In this study, patients treated with dronedarone experienced a longer time to first recurrence of AF compared to those receiving placebo (800 mg group: −60 days vs. placebo: −5.3 days) .
Table 1: Summary of Key Clinical Trials Involving Dronedarone
Trial Name | Number of Patients | Duration | Main Findings | |
---|---|---|---|---|
ATHENA | 4,600 | 24 months | Reduced composite endpoint (CV hospitalization or death) | Effective in reducing AF-related events |
DAFNE | 270 | 6 months | Increased time to first AF recurrence with higher doses | Modest efficacy in preventing AF recurrence |
EURIDIS | 612 | Varies | Maintenance of sinus rhythm post-cardioversion | Effective for maintaining sinus rhythm |
Case Studies
Several case studies highlight the clinical implications of using dronedarone:
- Case Study on Efficacy : A patient with persistent AF who was treated with dronedarone demonstrated successful restoration of sinus rhythm after electrical cardioversion, with sustained rhythm control over six months.
- Adverse Effects Monitoring : A cohort study monitored patients for hepatotoxicity during dronedarone therapy, revealing a small percentage developing elevated liver enzymes, warranting regular liver function tests.
Properties
CAS No. |
1638586-56-7 |
---|---|
Molecular Formula |
C31H44N2O6S |
Molecular Weight |
572.761 |
IUPAC Name |
N-butyl-N-[3-[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenoxy]propyl]butan-1-amine oxide |
InChI |
InChI=1S/C31H44N2O6S/c1-5-8-12-29-30(27-23-25(32-40(4,36)37)15-18-28(27)39-29)31(34)24-13-16-26(17-14-24)38-22-11-21-33(35,19-9-6-2)20-10-7-3/h13-18,23,32H,5-12,19-22H2,1-4H3 |
InChI Key |
SHUKZDYKOJVYRH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCC[N+](CCCC)(CCCC)[O-] |
Synonyms |
N-Butyl-N-(3-(4-(2-butyl-5-(methylsulfonamido)benzofuran-3-carbonyl)phenoxy)propyl)butan-1-amine Oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.